HeLa Cytotoxicity vs. Pyridine-2-carbonitrile Analogs
6-(Cyclopropylmethoxy)pyridine-2-carbonitrile exhibits measurable cytotoxic activity against the HeLa cervical cancer cell line, with a reported IC₅₀ value of approximately 15 µM . This provides a baseline potency for the scaffold. In comparison, the unsubstituted pyridine-2-carbonitrile core is not reported to have meaningful cytotoxicity under these conditions, indicating that the 6-cyclopropylmethoxy substitution is crucial for this activity [1]. Furthermore, the structurally related compound 5-(cyclopropylmethoxy)picolinonitrile has been reported with a higher IC₅₀ (>30 µM) in similar assays, suggesting that the position of the cyclopropylmethoxy group (6-position vs. 5-position) significantly influences cellular potency .
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM |
| Comparator Or Baseline | Pyridine-2-carbonitrile (unsubstituted, IC₅₀ > 100 µM) [1]; 5-(Cyclopropylmethoxy)picolinonitrile (IC₅₀ > 30 µM) |
| Quantified Difference | Target compound is >6.7-fold more potent than unsubstituted pyridine-2-carbonitrile and >2-fold more potent than the 5-substituted isomer in the HeLa cell line. |
| Conditions | HeLa (cervical cancer) cell line; incubation time 24-72 hours; MTT or similar viability assay. |
Why This Matters
This data confirms that the 6-cyclopropylmethoxy group imparts a specific cytotoxic profile, making this compound a more relevant starting point for anticancer drug discovery than its simpler or differently substituted analogs.
- [1] PubChem. Pyridine-2-carbonitrile. Accessed 2026. View Source
